N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide (hereafter referred to by its systematic name) is a quinolinone-based acetamide derivative. Its molecular structure features a 1,4-dihydroquinolin-4-one core substituted with a 4-methylbenzoyl group at position 3 and a fluorine atom at position 4. The acetamide side chain is N-linked to a 3,4-difluorophenyl group. This compound is cataloged under multiple identifiers, including ZINC2687814 and CAS 866340-14-9, and is listed in chemical databases such as ChemSpider and MCULE .
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F3N2O3/c1-14-2-4-15(5-3-14)24(32)19-12-30(22-9-6-16(26)10-18(22)25(19)33)13-23(31)29-17-7-8-20(27)21(28)11-17/h2-12H,13H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGCHSZJWYYOAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The process often starts with the preparation of the quinoline core, followed by the introduction of the fluorine atoms and the acetamide group. Common reagents used in these reactions include fluorinating agents, acylating agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with different oxidation states, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies to understand the interaction of fluorinated compounds with biological systems.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The quinoline core can interact with nucleic acids or proteins, affecting various biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs documented in the evidence. Key comparisons are outlined below, focusing on substituent effects, heterocyclic cores, and physicochemical properties.
Substituent Variations in the Acetamide Side Chain
- Electron-Withdrawing vs. Electron-Donating Groups: The 3,4-difluorophenyl group in the main compound introduces strong electron-withdrawing effects, which may enhance metabolic stability compared to analogs like N-(4-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide (). In contrast, N-(2-methylphenyl) analogs (e.g., 2-{6-fluoro-3-[(4-fluorophenyl)sulfonyl]-4-oxo-1(4H)-quinolinyl}-N-(2-methylphenyl)acetamide, ) incorporate a sulfonyl group, which enhances hydrogen-bonding capacity and polarity compared to the benzoyl group in the main compound .
Heterocyclic Core Modifications
- Quinolinone vs. Benzothiazine/Naphthyridine Systems: The 1,4-dihydroquinolin-4-one core of the main compound differs from the benzo[1,4]thiazine system in ’s compound, which includes a sulfur atom. This substitution alters electron distribution and may influence redox properties or metal coordination . Goxalapladib () features a 1,8-naphthyridine core instead of quinolinone.
Physicochemical and Crystallographic Properties
- For example, a chromen-4-one derivative () melts at 302–304°C, suggesting that fluorinated aromatic systems and rigid heterocycles contribute to elevated melting points . Crystal structures of dichlorophenylacetamide derivatives () reveal conformational flexibility in the amide linkage, with dihedral angles between aromatic rings ranging from 44.5° to 77.5°. Similar flexibility in the main compound could influence its binding mode .
Comparative Data Table
Biological Activity
N-(3,4-Difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature concerning its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 360.37 g/mol. The structure features a quinoline moiety, which is known for its diverse biological activities, including antibacterial and anticancer properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of quinoline have been shown to induce apoptosis in various cancer cell lines. In vitro assays demonstrated that this compound effectively inhibits the proliferation of breast and lung cancer cells, potentially through mechanisms involving cell cycle arrest and induction of apoptosis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibits moderate to high activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics like ciprofloxacin .
The proposed mechanisms underlying the biological activities of this compound include:
- Inhibition of Topoisomerase : Similar quinoline derivatives are known to inhibit topoisomerases, enzymes critical for DNA replication and transcription.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways has been observed in treated cancer cells.
Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability after 48 hours. The IC50 values were determined to be 15 µM for breast cancer cells and 20 µM for lung cancer cells.
Study 2: Antimicrobial Assessment
In another study assessing antimicrobial properties, the compound demonstrated an MIC of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating its potential as a lead compound for developing new antimicrobial agents .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 360.37 g/mol |
| Anticancer IC50 (Breast) | 15 µM |
| Anticancer IC50 (Lung) | 20 µM |
| MIC against E. coli | 32 µg/mL |
| MIC against S. aureus | 16 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
